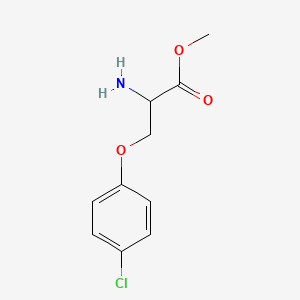

methyl O-(4-chlorophenyl)serinate

Beschreibung

Eigenschaften

Molekularformel |

C10H12ClNO3 |

|---|---|

Molekulargewicht |

229.66 g/mol |

IUPAC-Name |

methyl 2-amino-3-(4-chlorophenoxy)propanoate |

InChI |

InChI=1S/C10H12ClNO3/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8/h2-5,9H,6,12H2,1H3 |

InChI-Schlüssel |

UEUOCMPYNOPRAU-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C(COC1=CC=C(C=C1)Cl)N |

Herkunft des Produkts |

United States |

The Synthesis of Methyl O-(4-chlorophenyl)serinate: A Technical Guide for Drug Development Professionals

Introduction

Methyl O-(4-chlorophenyl)serinate is a valuable building block in medicinal chemistry and drug development. As an unnatural amino acid, its incorporation into peptides and other molecular scaffolds can impart unique pharmacological properties. The O-aryl ether linkage is a key structural motif found in a number of biologically active compounds, including those targeted for the treatment of Alzheimer's disease and cancer.[1][2] The synthesis of this and similar O-arylated β-hydroxy-α-amino acids, however, presents unique challenges due to the potential for side reactions and the need to control stereochemistry.

This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to methyl O-(4-chlorophenyl)serinate. It is intended for researchers, scientists, and drug development professionals seeking to understand and implement efficient and reliable synthetic routes to this important intermediate. The guide will delve into the mechanistic underpinnings of the most effective methods, offer detailed experimental protocols, and provide insights into the rationale behind key experimental choices.

Comparative Overview of Synthetic Strategies

Several methodologies have been developed for the O-arylation of serine and its derivatives. The choice of a particular pathway often depends on the desired scale, the availability of starting materials, and the tolerance of other functional groups in the molecule. The primary methods include:

-

Chan-Lam Cross-Coupling: A modern and highly effective method that utilizes a copper(II)-catalyzed reaction between a serine derivative and an arylboronic acid or aryltrifluoroborate.[1][2][3][4] This approach is characterized by its mild reaction conditions and broad substrate scope.

-

Ullmann-type Condensation: A classic approach to the formation of aryl ethers, the Ullmann reaction has been significantly improved from its original harsh conditions.[1][5][6] Modern protocols employ soluble copper catalysts and various ligands to achieve C-O bond formation under more manageable temperatures.

-

Nucleophilic Aromatic Substitution (SNAr): This pathway involves the reaction of a serine derivative's alkoxide with an activated aryl halide.[1][2][7][8][9] Its utility is generally limited to aryl halides bearing strong electron-withdrawing groups ortho or para to the leaving group.

-

Mitsunobu Reaction: While applicable, the Mitsunobu reaction for O-arylation of serine often results in lower yields and can be complicated by the need to remove triphenylphosphine oxide byproduct during purification.[1][2][10][11][12]

For the synthesis of methyl O-(4-chlorophenyl)serinate, the Chan-Lam cross-coupling and modern Ullmann-type reactions represent the most robust and scalable approaches.

Primary Synthesis Pathway: Chan-Lam Cross-Coupling

The Chan-Lam cross-coupling reaction has emerged as a preferred method for the O-arylation of β-hydroxy-α-amino acids due to its operational simplicity and mild conditions.[1][2][3][4] This reaction is typically performed in an open flask at room temperature, making it highly amenable to a laboratory setting.

Mechanistic Rationale

The catalytic cycle of the Chan-Lam coupling is initiated by the coordination of the N-protected serine methyl ester and the 4-chlorophenylboronic acid to the copper(II) center. A subsequent transmetalation and reductive elimination sequence affords the desired O-arylated product and regenerates the active copper catalyst. The presence of a base is crucial for the deprotonation of the serine hydroxyl group, facilitating its nucleophilic character.

Experimental Protocol: Chan-Lam O-Arylation

Starting Materials:

-

N-Boc-L-serine methyl ester

-

4-Chlorophenylboronic acid

-

Copper(II) acetate (Cu(OAc)₂)

-

Pyridine

-

Dichloromethane (DCM)

Step-by-Step Procedure:

-

To a round-bottom flask, add N-Boc-L-serine methyl ester (1.0 eq), 4-chlorophenylboronic acid (1.5 eq), and copper(II) acetate (0.1 eq).

-

Dissolve the solids in dichloromethane.

-

To the stirred solution, add pyridine (2.0 eq) at room temperature.

-

Allow the reaction to stir open to the atmosphere for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield methyl O-(4-chlorophenyl)-N-Boc-serinate.

-

The Boc protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM) to afford the final product, methyl O-(4-chlorophenyl)serinate.

Data Summary

| Reagent | Molar Ratio | Purpose |

| N-Boc-L-serine methyl ester | 1.0 | Substrate |

| 4-Chlorophenylboronic acid | 1.5 | Aryl source |

| Copper(II) acetate | 0.1 | Catalyst |

| Pyridine | 2.0 | Base |

| Dichloromethane | - | Solvent |

Alternative Synthesis Pathway: Modern Ullmann-Type Condensation

The Ullmann condensation provides a classical yet still relevant approach to the synthesis of aryl ethers.[6] While traditional Ullmann reactions required stoichiometric copper and high temperatures, modern protocols have been developed that are catalytic and proceed under milder conditions.

Mechanistic Rationale

In a modern Ullmann-type reaction, a copper(I) catalyst is typically employed. The reaction is thought to proceed through the formation of a copper alkoxide from the serine derivative. Oxidative addition of the 4-chloro-iodobenzene (or other activated aryl halide) to the copper(I) center, followed by reductive elimination, yields the desired aryl ether. The use of a ligand, such as a diamine, can accelerate the reaction by stabilizing the copper intermediates.

Experimental Protocol: Ullmann-type O-Arylation

Starting Materials:

-

N-Boc-L-serine methyl ester

-

1-Chloro-4-iodobenzene

-

Copper(I) iodide (CuI)

-

Cesium carbonate (Cs₂CO₃)

-

1,10-Phenanthroline

-

Toluene

Step-by-Step Procedure:

-

To a flame-dried Schlenk flask, add copper(I) iodide (0.1 eq) and 1,10-phenanthroline (0.2 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

-

Add N-Boc-L-serine methyl ester (1.0 eq), 1-chloro-4-iodobenzene (1.2 eq), and cesium carbonate (2.0 eq).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography to obtain methyl O-(4-chlorophenyl)-N-Boc-serinate.

-

Deprotection of the Boc group as previously described will yield the target compound.

Data Summary

| Reagent | Molar Ratio | Purpose |

| N-Boc-L-serine methyl ester | 1.0 | Substrate |

| 1-Chloro-4-iodobenzene | 1.2 | Aryl source |

| Copper(I) iodide | 0.1 | Catalyst |

| Cesium carbonate | 2.0 | Base |

| 1,10-Phenanthroline | 0.2 | Ligand |

| Toluene | - | Solvent |

Synthesis Pathway Diagrams

Caption: Chan-Lam Cross-Coupling Pathway.

Sources

- 1. Copper(II)-Mediated O-Arylation of Protected Serines and Threonines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Copper(II)-mediated O-arylation of protected serines and threonines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. youtube.com [youtube.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Biological Activity of Methyl O-(4-chlorophenyl)serinate

Foreword: Charting a Course for a Novel Serine Derivative

In the landscape of drug discovery, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide focuses on a compound of significant interest: methyl O-(4-chlorophenyl)serinate. While direct biological data for this specific molecule is not yet prevalent in published literature, its structural motifs—a serine core, a methyl ester, and a 4-chlorophenyl group—suggest a rich potential for diverse pharmacological activities. Serine derivatives are integral to numerous biological processes and have been successfully leveraged in the development of neuroprotective and enzyme-inhibiting drugs.[][2] The incorporation of a 4-chlorophenyl moiety is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, as seen in various approved drugs.[3][4]

This document, therefore, serves as a proactive and in-depth technical guide, postulating a scientifically rigorous framework for the comprehensive evaluation of methyl O-(4-chlorophenyl)serinate's biological potential. As a Senior Application Scientist, the following sections are designed not as a mere recitation of facts, but as a strategic blueprint for investigation, grounded in established methodologies and logical scientific progression. We will delve into hypothesized biological activities, detailed experimental protocols for their validation, and the underlying rationale for each step, providing a self-validating system for inquiry.

Part 1: Structural Features and Hypothesized Biological Activities

The chemical structure of methyl O-(4-chlorophenyl)serinate presents a compelling case for investigating several potential biological activities. The core is an O-phenylserine, a non-proteinogenic amino acid derivative. The ether linkage to a 4-chlorophenyl group and the methyl esterification of the carboxylic acid are key modifications that can profoundly influence its biological profile.

Based on structure-activity relationships (SAR) of analogous compounds, we can hypothesize the following primary biological activities for investigation:

-

Anticancer Activity: Serine derivatives have been explored as anticancer agents, and the lipophilic 4-chlorophenyl group may enhance cell membrane permeability, a desirable trait for cytotoxic compounds.[5]

-

Anticonvulsant Activity: The presence of an aromatic moiety is a feature in some anticonvulsant drugs. The overall structure of methyl O-(4-chlorophenyl)serinate warrants screening in established seizure models.

-

Anti-inflammatory Activity: Derivatives of N-arylsulfonyl DL-phenylserine have demonstrated anti-inflammatory properties.[6] The 4-chlorophenyl group could contribute to this potential activity.

The subsequent sections will outline detailed experimental plans to systematically test these hypotheses.

Part 2: A Proposed Experimental Framework for Biological Characterization

This section details the experimental workflows to elucidate the biological activity of methyl O-(4-chlorophenyl)serinate. Each protocol is designed to be a self-validating system, with appropriate controls and clear endpoints.

In Vitro Cytotoxicity Screening: The MTT Assay

To assess the potential anticancer activity of methyl O-(4-chlorophenyl)serinate, a foundational in vitro cytotoxicity assay is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][8]

Caption: Workflow for assessing cytotoxicity using the MTT assay.

-

Cell Seeding:

-

Culture a relevant cancer cell line (e.g., HeLa, A549) in appropriate medium.

-

Harvest sub-confluent cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[8]

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Compound Treatment:

-

Prepare a stock solution of methyl O-(4-chlorophenyl)serinate in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to obtain a range of concentrations.

-

Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound.

-

Include control wells: cells with medium only (negative control) and cells with the vehicle (e.g., DMSO) at the highest concentration used (vehicle control).[8]

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[8]

-

Incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes.[8]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the half-maximal inhibitory concentration (IC50) value from this curve.[8]

-

In Vivo Anticonvulsant Activity Screening

To evaluate the potential anticonvulsant properties of methyl O-(4-chlorophenyl)serinate, two widely used and complementary rodent models will be employed: the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[9][10]

Caption: Preclinical screening workflow for anticonvulsant activity.

-

Animals and Acclimatization:

-

Use male albino mice (e.g., Swiss) weighing 18-25 g.

-

Acclimate the animals to the laboratory environment for at least one week before the experiment.[9]

-

-

Drug Administration:

-

Dissolve or suspend methyl O-(4-chlorophenyl)serinate in a suitable vehicle (e.g., saline with a small amount of Tween 80).

-

Administer the test compound intraperitoneally (i.p.) at various doses to different groups of mice.

-

A vehicle control group and a positive control group (e.g., phenytoin for MES, diazepam for scPTZ) should be included.[11]

-

-

Maximal Electroshock Seizure (MES) Test:

-

At the time of peak effect of the drug, apply a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the mouse.[9]

-

Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.[9][11]

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

The abolition of the hindlimb tonic extensor component is considered protection.[9]

-

-

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 75 mg/kg) subcutaneously.[11]

-

Place the animals in individual observation cages and observe for 30 minutes.

-

Record the latency to the first myoclonic jerk and the onset of clonic seizures (clonus of at least 5 seconds).[11]

-

An animal is considered protected if no clonic seizure is observed within the 30-minute period.[9]

-

-

Neurotoxicity Assessment (Rotarod Test):

-

To assess potential motor impairment, train the mice to stay on a rotating rod.

-

Administer the test compound and place the mice on the rotarod at predetermined time points.

-

Record the time each mouse remains on the rod. A significant decrease in performance indicates neurotoxicity.[9]

-

-

Data Analysis:

-

Calculate the median effective dose (ED50) for the MES and scPTZ tests, which is the dose that protects 50% of the animals.

-

Determine the median toxic dose (TD50) from the rotarod test.

-

Calculate the Protective Index (PI = TD50/ED50) to assess the compound's therapeutic window.

-

In Vitro Anti-inflammatory Activity Assessment

A simple and widely used in vitro assay to screen for anti-inflammatory activity is the inhibition of protein denaturation. The denaturation of proteins is a well-documented cause of inflammation.[12][13]

Caption: Workflow for assessing anti-inflammatory activity via inhibition of protein denaturation.

-

Preparation of Reagents:

-

Prepare a solution of the test compound (methyl O-(4-chlorophenyl)serinate) at various concentrations.

-

Prepare a 1% aqueous solution of bovine serum albumin (BSA) or egg albumin.

-

Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

-

-

Assay Procedure:

-

The reaction mixture consists of 0.2 mL of protein solution and 2.8 mL of phosphate-buffered saline (pH 6.3).

-

Add 2 mL of the test compound solution at different concentrations to the reaction mixture.

-

For the control, add 2 mL of the vehicle instead of the test compound.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating at 70°C for 5 minutes.[12]

-

After cooling, measure the absorbance (turbidity) at 660 nm using a spectrophotometer.

-

-

Data Analysis:

-

The percentage inhibition of protein denaturation is calculated using the following formula: Percentage Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

-

A higher percentage of inhibition indicates greater anti-inflammatory activity.

-

Part 3: Data Interpretation and Future Directions

The experimental framework outlined above provides a robust starting point for characterizing the biological activity of methyl O-(4-chlorophenyl)serinate.

-

Cytotoxicity Data: A low IC50 value from the MTT assay would suggest potent anticancer activity, warranting further investigation into the mechanism of cell death (e.g., apoptosis assays) and screening against a broader panel of cancer cell lines.

-

Anticonvulsant Data: Activity in the MES test suggests efficacy against generalized tonic-clonic seizures, while activity in the scPTZ test indicates potential against myoclonic and absence seizures. A favorable Protective Index is crucial for a viable drug candidate.

-

Anti-inflammatory Data: Significant inhibition of protein denaturation would provide preliminary evidence of anti-inflammatory potential. This should be followed up with more specific assays, such as inhibition of cyclooxygenase (COX) enzymes or measurement of pro-inflammatory cytokine release from immune cells.[13][14]

The synthesis of structural analogs would be a logical next step to establish structure-activity relationships, guiding the optimization of potency and selectivity.[2]

Conclusion

While methyl O-(4-chlorophenyl)serinate remains a largely uncharacterized compound, its structural components provide a strong rationale for investigating its potential as an anticancer, anticonvulsant, or anti-inflammatory agent. The experimental protocols detailed in this guide offer a comprehensive and scientifically sound approach to systematically evaluate these hypothesized activities. By adhering to these rigorous methods, researchers can effectively unlock the therapeutic potential of this novel serine derivative and contribute valuable knowledge to the field of drug discovery.

References

-

Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

-

Terry, L. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available from: [Link]

-

MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025, November 19). Available from: [Link]

-

ResearchGate. (2025, February 22). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available from: [Link]

-

MDPI. Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (2025, May 30). Available from: [Link]

-

ResearchGate. Current in vitro methodologies for assessing anti-inflammatory activity. Available from: [Link]

-

Phyto Pharma Journal. In vitro anti-inflammatory activity of aqueous extract of Albizia lebbeck leaf (l.). Available from: [Link]

-

Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available from: [Link]

-

PubMed. (2022, May 14). Anticonvulsant Activity of trans-Anethole in Mice. PMC. Available from: [Link]

-

Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025, August 1). Available from: [Link]

-

Gupta, Y. K., Malhotra, J., & Sharma, S. S. (1999). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Indian Journal of Physiology and Pharmacology, 43(1), 25-36. Available from: [Link]

-

PubMed Central. Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. Available from: [Link]

-

Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Available from: [Link]

-

Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Available from: [Link]

-

melp.nl. Flow charts in code: enter graphviz and the "dot" language. Available from: [Link]

-

Wikipedia. DOT (graph description language). Available from: [Link]

-

Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. Available from: [Link]

-

Oreate AI Blog. (2026, February 18). Unlocking Complex Pathways: High-Contrast Signaling Visualization With Graphviz. Available from: [Link]

-

MCP Market. Graphviz DOT Generator - Claude Code Skill for Diagrams. Available from: [Link]

-

YouTube. (2021, January 14). Graphviz tutorial. Available from: [Link]

-

Reddit. (2023, October 26). Molecular Pathway Figure Generator. Available from: [Link]

-

PubMed. (2005, January 15). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Available from: [Link]

-

PubChem. Baclofen. Available from: [Link]

-

PubMed. (2002, October 15). Synthesis of N-arylsulfonyl DL-phenylserine Derivatives Exhibiting Anti-Inflammatory Activity in Experimental Studies. Available from: [Link]

-

MDPI. Biological Activity of Natural and Synthetic Peptides as Anticancer Agents. (2024, July 1). Available from: [Link]

Sources

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Baclofen | C10H12ClNO2 | CID 2284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of N-arylsulfonyl DL-phenylserine derivatives exhibiting anti-inflammatory activity in experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 11. Anticonvulsant Activity of trans-Anethole in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Methyl O-(4-chlorophenyl)serinate: A Technical Guide to Investigating its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl O-(4-chlorophenyl)serinate is a synthetic amino acid derivative with a structure suggestive of diverse pharmacological potential. While its specific mechanism of action has not been empirically determined, its constituent moieties—an O-aryl serine core and a 4-chlorophenyl group—are present in numerous bioactive compounds. This technical guide synthesizes the available scientific literature on these related molecules to propose several well-grounded hypotheses for the mechanism of action of methyl O-(4-chlorophenyl)serinate. We further provide detailed, field-proven experimental protocols to rigorously investigate these hypotheses, offering a strategic roadmap for researchers and drug development professionals. This document is designed not as a static review, but as a dynamic methodological resource to catalyze the exploration of this promising compound.

Introduction: Deconstructing Methyl O-(4-chlorophenyl)serinate

The chemical architecture of methyl O-(4-chlorophenyl)serinate presents two key features that inform our mechanistic hypotheses: the serine backbone and the 4-chlorophenyl substitution.

-

The Serine Scaffold: Serine and its derivatives are fundamental in biochemistry, participating in a vast array of metabolic and signaling pathways. As such, serine analogues are a rich source of enzyme inhibitors. Specific enzymes that are known to be targeted by serine derivatives include serine proteases, which are crucial in processes like coagulation and inflammation, and enzymes of the serine biosynthesis pathway, a pathway often upregulated in cancer.[1][2]

-

The 4-Chlorophenyl Moiety: The inclusion of a 4-chlorophenyl group is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of a drug candidate. This group is found in a variety of approved drugs and clinical candidates with diverse mechanisms, including kinase inhibitors, central nervous system (CNS) active agents, and antimicrobial compounds.[3][4][5]

Based on these structural alerts, we propose three primary, testable hypotheses for the mechanism of action of methyl O-(4-chlorophenyl)serinate:

-

Hypothesis 1: Enzyme Inhibition, with a focus on Serine Proteases and Serine Biosynthesis Pathway Enzymes.

-

Hypothesis 2: Neuroactivity, targeting receptors or enzymes within the Central Nervous System.

-

Hypothesis 3: Antimicrobial Activity, through disruption of essential microbial pathways.

This guide will now delve into the experimental frameworks required to investigate each of these hypotheses.

Hypothesis 1: Enzyme Inhibition

The structural similarity of methyl O-(4-chlorophenyl)serinate to serine makes it a prime candidate for an enzyme inhibitor, either competitive or allosteric.

Target Class: Serine Proteases

Serine proteases are a large family of enzymes with a highly conserved catalytic triad, in which a serine residue plays a pivotal role. Inhibition of these proteases is a validated therapeutic strategy for a range of diseases.

Derivatives of serine have been successfully designed as inhibitors of serine proteases like human neutrophil elastase.[6] The 4-chlorophenyl group could potentially enhance binding affinity within the active site or allosteric pockets.

A tiered screening approach is recommended, starting with broad-spectrum assays and progressing to more specific targets.

Diagram: Serine Protease Inhibition Screening Workflow

Caption: A three-tiered workflow for screening and characterizing serine protease inhibitors.

-

Objective: To determine if methyl O-(4-chlorophenyl)serinate exhibits broad inhibitory activity against serine proteases.

-

Materials:

-

Purified trypsin (as a representative serine protease)

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) substrate

-

Tris-HCl buffer (pH 8.0)

-

Methyl O-(4-chlorophenyl)serinate (dissolved in DMSO)

-

96-well microplate reader

-

-

Procedure:

-

Prepare a stock solution of methyl O-(4-chlorophenyl)serinate in DMSO.

-

In a 96-well plate, add 10 µL of various concentrations of the test compound.

-

Add 170 µL of Tris-HCl buffer to each well.

-

Add 10 µL of trypsin solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of BAPNA solution.

-

Measure the absorbance at 405 nm every minute for 30 minutes.

-

Calculate the rate of reaction and determine the percentage of inhibition relative to a DMSO control.

-

Target Class: Serine Biosynthesis Pathway Enzymes

The serine biosynthesis pathway is a critical metabolic route, and its upregulation is a hallmark of some cancers, making its enzymes attractive therapeutic targets.[1][7]

Cancer cells often exhibit an increased dependence on de novo serine synthesis.[2] Inhibitors of key enzymes in this pathway, such as phosphoglycerate dehydrogenase (PHGDH), have shown anti-tumor effects.

The investigation should focus on the key enzymes of the serine biosynthesis pathway.

Diagram: Serine Biosynthesis Pathway Inhibition Workflow

Caption: Workflow for investigating the inhibition of the serine biosynthesis pathway.

-

Objective: To determine if methyl O-(4-chlorophenyl)serinate inhibits the activity of phosphoglycerate dehydrogenase (PHGDH).

-

Materials:

-

Recombinant human PHGDH

-

3-phosphoglycerate (substrate)

-

NAD+ (cofactor)

-

Tris-HCl buffer (pH 7.5)

-

Methyl O-(4-chlorophenyl)serinate (in DMSO)

-

96-well microplate reader

-

-

Procedure:

-

In a 96-well plate, add 5 µL of various concentrations of the test compound.

-

Add 85 µL of a master mix containing Tris-HCl buffer, NAD+, and 3-phosphoglycerate.

-

Initiate the reaction by adding 10 µL of PHGDH solution.

-

Measure the increase in absorbance at 340 nm (due to NADH formation) over 30 minutes.

-

Calculate the initial reaction velocities and determine the IC50 value.

-

Hypothesis 2: Neuroactivity

The 4-chlorophenyl group is a common feature in centrally acting drugs.[5] Therefore, it is plausible that methyl O-(4-chlorophenyl)serinate possesses neuroactive properties.

Rationale for Investigation:

Compounds containing the 4-chlorophenyl moiety have been reported as anticonvulsants and ligands for various CNS receptors.[5] The serine backbone may also contribute to interactions with amino acid transporters or receptors in the brain.

Experimental Workflow:

A tiered screening approach, starting with in vivo behavioral models and progressing to in vitro mechanistic studies, is recommended.

Diagram: Neuroactivity Screening Workflow

Caption: A workflow for the screening and characterization of neuroactive compounds.

Detailed Protocol: Zebrafish Larval Photomotor Response Assay

-

Objective: To conduct a high-throughput screen for neuroactivity using a zebrafish larval behavior model.[8]

-

Materials:

-

Wild-type zebrafish larvae (5-7 days post-fertilization)

-

96-well plates

-

Methyl O-(4-chlorophenyl)serinate

-

Automated high-throughput imaging system

-

-

Procedure:

-

Place one zebrafish larva per well in a 96-well plate containing embryo medium.

-

Add the test compound at various concentrations.

-

Acclimate the larvae in the dark for 30 minutes.

-

Record larval movement during alternating periods of light and dark.

-

Analyze the locomotor activity data to identify hypo- or hyperactivity compared to controls.

-

Hypothesis 3: Antimicrobial Activity

The 4-chlorophenyl group is present in several antimicrobial agents.[4] Additionally, serine metabolism is essential for many microbes, presenting a potential target.

Rationale for Investigation:

The structural components of methyl O-(4-chlorophenyl)serinate suggest potential for antimicrobial activity against a range of pathogens.

Experimental Workflow:

A standard antimicrobial screening cascade should be employed.

Diagram: Antimicrobial Screening Workflow

Caption: A standard workflow for the discovery and initial characterization of antimicrobial compounds.

Detailed Protocol: Broth Microdilution Assay for MIC Determination

-

Objective: To determine the minimum inhibitory concentration (MIC) of methyl O-(4-chlorophenyl)serinate against a panel of microorganisms.

-

Materials:

-

Bacterial and/or fungal strains

-

Appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI for fungi)

-

Methyl O-(4-chlorophenyl)serinate

-

96-well plates

-

-

Procedure:

-

Prepare a two-fold serial dilution of the test compound in the 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Synthesis and Structure-Activity Relationship (SAR) Studies

To further explore the potential of methyl O-(4-chlorophenyl)serinate, a focused medicinal chemistry effort to generate analogues is crucial. The Chan-Lam coupling reaction provides a robust method for the O-arylation of serine derivatives, allowing for the synthesis of a library of compounds with variations in the aryl group.[9][10]

Table 1: Proposed Analogues for SAR Studies

| R-Group Modification | Rationale |

| Position of Chlorine | Investigate the effect of chloro substitution at the ortho- and meta- positions of the phenyl ring. |

| Halogen Substitution | Replace chlorine with other halogens (F, Br, I) to probe the role of electronics and sterics. |

| Electron-donating/withdrawing groups | Introduce groups like methoxy or nitro to understand the electronic requirements for activity. |

| Serine Modifications | Modify the ester and amine functionalities of the serine backbone to assess their importance in target binding. |

Conclusion

Methyl O-(4-chlorophenyl)serinate is a molecule of significant interest, positioned at the intersection of several validated pharmacophores. While its precise mechanism of action remains to be elucidated, this guide provides a series of robust, experimentally-grounded hypotheses and the detailed methodologies required to test them. The proposed workflows in enzyme inhibition, neuroactivity, and antimicrobial screening offer a clear and logical path forward for any research program aimed at unlocking the therapeutic potential of this compound. The insights gained from these studies will not only define the biological activity of methyl O-(4-chlorophenyl)serinate but will also pave the way for the rational design of next-generation therapeutics.

References

- Design and synthesis of a series of serine derivatives as small molecule inhibitors of the SARS coronavirus 3CL protease. (Source: PubMed Central)

- Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding. (Source: PMC)

- Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases.

- Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (Source: PMC)

- Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxyl

- The Chemical Basis of Serine Palmitoyltransferase Inhibition by Myriocin.

- Application Notes and Protocols: N-(4-Chlorophenyl)-2,4-dinitroaniline as a Versatile Building Block for Pharmaceutical Synthesi. (Source: Benchchem)

- Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applic

- Design and synthesis of novel 5-(4-chlorophenyl)

- Synthesis of O-arylated l-serine derivative 33–34.

- Identification of the serine biosynthesis pathway as a critical component of BRAF inhibitor resistance of melanoma, pancreatic, and non-small cell lung cancer cells. (Source: PMC)

- Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (Source: MDPI)

- Copper(II)-Mediated O-Arylation of Protected Serines and Threonines. (Source: PMC)

- Overview of Serine Metabolism.

- The role and research progress of serine metabolism in tumor cells. (Source: PMC - NIH)

- Novel inhibitors and activity-based probes targeting serine proteases. (Source: Frontiers)

- -Lactams as Inhibitors of Serine Enzymes.

- Copper(II)-Mediated O-Arylation of Protected Serines and Threonines.

- BPM - Methods for screening and evaluation of antimicrobial activity. (Source: BPM)

- OS04-04 Multi-behavioral fingerprints in larval zebrafish can identify neuroactive environmental chemicals and underlying mechanisms.

- A Novel Enzyme-Based SPR Strategy for Detection of the Antimicrobial Agent Chlorophene. (Source: MDPI)

- A Screening Model of Antibacterial Agents Based on Escherichia coli Cell-Division Protein. (Source: MDPI)

- Identification of Marine Neuroactive Molecules in Behaviour-Based Screens in the Larval Zebrafish. (Source: MDPI)

- Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. (Source: PubMed)

- Neuroactivity screening of botanical extracts using microelectrode array (MEA) recordings. (Source: Utrecht University - UU Research Portal)

- Synthesis, anticonvulsant activity, and molecular modeling studies of novel 1-phenyl/1-(4-chlorophenyl)-2-(1H-triazol-1-yl)

- Antimicrobials.

- Copper(II)-mediated O-arylation of protected serines and threonines. (Source: PubMed - NIH)

- Toxicological Characterization and Screening of Neuroactive Chemicals and Mixtures using Zebrafish Embryo Behavior. (Source: OPUS)

Sources

- 1. Identification of the serine biosynthesis pathway as a critical component of BRAF inhibitor resistance of melanoma, pancreatic, and non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role and research progress of serine metabolism in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. plu.mx [plu.mx]

- 6. Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S’ Subsite Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of Serine Metabolism - Creative Proteomics [creative-proteomics.com]

- 8. Identification of Marine Neuroactive Molecules in Behaviour-Based Screens in the Larval Zebrafish [mdpi.com]

- 9. Copper(II)-Mediated O-Arylation of Protected Serines and Threonines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Synthesis and Application of Serine Derivatives in Modern Drug Discovery: A Comprehensive Technical Guide

Executive Summary: The Strategic Value of L-Serine

In the landscape of modern medicinal chemistry and drug discovery, L-serine stands as one of the most versatile chiral pool starting materials. Its tri-functional nature—comprising an α -amino group, a carboxylic acid, and a primary hydroxyl side chain—allows for divergent synthetic trajectories. However, this dense functionalization presents significant chemoselectivity challenges. Traditional modifications often fall prey to β -elimination, racemization, or unintended cyclizations.

As a Senior Application Scientist, I have structured this technical guide to address these specific chemical bottlenecks. We will explore the mechanistic causality behind advanced O-alkylation methodologies, the rigorous synthesis of the configurationally stable Garner's aldehyde, and the translational application of these derivatives in synthesizing viral protease inhibitors.

Mechanistic Foundations: Overcoming the "Serine Challenge"

The primary hydroxyl group of serine is a highly desirable handle for creating unnatural amino acids used in macrocyclic peptides and neuromodulators. However, synthesizing O-alkyl serine derivatives is notoriously difficult.

The Causality of Failure in Traditional Methods: Base-promoted O-alkylation (using alkyl halides and bases like NaH) is the most intuitive approach but is fundamentally flawed for N-protected serines. The basic conditions trigger two major side reactions:

-

Fmoc-Deprotection: The base abstracts the acidic fluorenyl proton, leading to premature deprotection.

-

Oxazolidinone Formation: The carbamate oxygen (from Boc or Cbz protecting groups) acts as an internal nucleophile, attacking the activated side chain and forming a stable 5-membered oxazolidinone ring, effectively destroying the amino acid backbone[1].

To circumvent this, modern synthesis relies on indirect, chelation-controlled pathways rather than brute-force alkylation.

Divergent synthetic pathways of L-Serine in medicinal chemistry.

Core Methodology 1: Chelation-Controlled Reductive O-Alkylation

To solve the oxazolidinone cyclization problem, a state-of-the-art methodology utilizes the reductive C–N cleavage of N,O-acetals[1].

Mechanistic Insight: By first converting the serine side-chain into an N,O-acetal, the hydroxyl group is temporarily masked. The addition of a bis-ligating Titanium(IV) species (TiCl 4 ) is the critical step. Ti(IV) acts as a highly specific Lewis acid that chelates both the nitrogen and oxygen atoms of the acetal. This chelation selectively weakens the C–N bond, priming it for a hydride attack from a silane reducing agent. The result is a clean O-alkylation without the need for basic conditions, preserving Fmoc groups and preventing racemization[1].

Mechanism of Ti(IV)-mediated chelation-controlled reductive C-N cleavage.

Protocol: Synthesis of Fmoc-O-Alkyl Serine via Ti(IV) Cleavage

Self-Validating System: The success of this protocol is visually confirmed by the decomposition of N-alkylated byproducts during the basic workup, eliminating the need for column chromatography[1].

-

Acetalization: Dissolve Fmoc-Ser-OH (1.0 equiv) and the corresponding aldehyde/ketone (2.0 equiv) in anhydrous CH 2 Cl 2 . Add a catalytic amount of p-toluenesulfonic acid and reflux under a Dean-Stark trap until water evolution ceases.

-

Chelation Activation: Cool the reaction mixture to 0 °C under argon. Dropwise, add TiCl 4 (1.2 equiv). Causality note: Strict temperature control at 0 °C prevents premature, unselective cleavage of the acetal before the silane is introduced.

-

Reductive Cleavage: Slowly add triethylsilane (Et 3 SiH, 2.5 equiv). Stir for 2 hours, allowing the mixture to gradually warm to room temperature. Monitor via TLC (Hexane/EtOAc 7:3) until the N,O-acetal spot is fully consumed.

-

Selective Byproduct Decomposition: Quench the reaction with saturated aqueous NaHCO 3 . Stir vigorously for 30 minutes. Causality note: The basic aqueous conditions selectively hydrolyze any N-alkylated byproducts back to the water-soluble starting materials, leaving only the highly lipophilic O-alkylated product in the organic layer[2].

-

Isolation: Extract with CH 2 Cl 2 , dry over MgSO 4 , and crystallize from EtOAc/Hexane to yield the pure O-alkyl serine.

Core Methodology 2: Garner's Aldehyde Synthesis

When the goal is to elongate the serine backbone rather than modify the side chain, the α -carboxyl group must be converted to an aldehyde. However, free α -amino aldehydes are notoriously prone to epimerization (loss of chirality at the α -carbon) via enolization.

Mechanistic Insight: Philip Garner solved this in 1984 by tying the primary alcohol and the secondary amine into a 2,2-dimethyloxazolidine ring[3]. This rigid 5-membered ring locks the conformation of the molecule, drastically increasing the energy barrier for enolization and rendering the resulting aldehyde configurationally stable[4].

Protocol: Optimized Koskinen Procedure for Garner's Aldehyde

Self-Validating System: The optical rotation of the final product serves as an immediate quality control check. A value of [α]D20 = +92.0 (c 1.0, CHCl 3 ) confirms >97% ee[4].

-

Esterification: Suspend L-serine in anhydrous MeOH at 0 °C. Slowly add acetyl chloride (AcCl) to generate HCl in situ. Heat to 50 °C for 4 hours. Concentrate to yield L-serine methyl ester hydrochloride.

-

N-Boc Protection: Dissolve the ester in CH 2 Cl 2 . Add Et 3 N (2.2 equiv) followed by (Boc) 2 O (1.1 equiv) at 0 °C. Stir to room temperature.

-

Acetonide Formation (Ring Closure): To the N-Boc-serine methyl ester in CH 2 Cl 2 , add 2,2-dimethoxypropane (DMP, 5.0 equiv) and a catalytic amount of BF 3 ·Et 2 O. Stir at room temperature for 4 hours. Distill under high vacuum to isolate the oxazolidine ester.

-

Controlled Reduction: Dissolve the oxazolidine ester in anhydrous toluene. Cool strictly to -84 °C (using an EtOAc/Liquid N 2 bath). Dropwise, add DIBAL-H (1.1 equiv).

-

Causality note: DIBAL-H reduces the ester to a tetrahedral hemiacetal intermediate. If the temperature rises above -78 °C, this intermediate collapses into the aldehyde prematurely, which is then over-reduced by remaining DIBAL-H to the primary alcohol. Maintaining -84 °C ensures the intermediate remains stable until the reaction is quenched with aqueous Rochelle's salt.

-

-

Quench and Isolate: Quench cold with saturated aqueous potassium sodium tartrate (Rochelle's salt). Stir vigorously at room temperature until two clear phases form. Extract with Et 2 O to yield (S)-Garner's aldehyde[4].

Translational Applications: Viral Protease Inhibitors

The structural motifs derived from serine are not merely academic curiosities; they are frontline weapons in antiviral drug discovery. A prime example is the development of small molecule inhibitors targeting the SARS-CoV 3CL protease[5].

Design Rationale: The 3CL protease is a cysteine protease responsible for cleaving viral polyproteins. Researchers designed functionalized serine derivatives (such as the lead compound ent-3) to mimic the natural tetrapeptide substrate of the protease[6].

-

The carboxylic acid of serine is converted into an electrophilic warhead (e.g., an aldehyde or α,β -unsaturated ester) to covalently bind the catalytic cysteine of the protease.

-

The amino group is coupled to hydrophobic capping groups (like cinnamoyl derivatives) to occupy the S1/S2 subpockets of the enzyme[5].

-

The hydroxyl side chain is modified via O-alkylation to fine-tune the lipophilicity and cellular permeability of the drug[6].

These serine-derived inhibitors demonstrate high protease selectivity and minimal cytotoxicity, proving the viability of serine as a central scaffold in rational drug design[5].

Quantitative Data Summary

The following table summarizes the key metrics for the methodologies discussed, highlighting the superiority of modern catalytic and chelation-controlled approaches over traditional methods.

| Synthesis Strategy | Reagents / Catalyst | Target Derivative | Yield (%) | Enantiomeric Excess (ee %) | Key Mechanistic Advantage |

| Reductive O-Alkylation | TiCl 4 , Et 3 SiH | O-Alkyl Serine | 68–85% | >99% | Avoids oxazolidinone cyclization; chromatography-free[1]. |

| Garner's Aldehyde Prep | DMP, BF 3 ·Et 2 O, DIBAL-H | Garner's Aldehyde | 66–71% (Overall) | >97% | Rigid oxazolidine ring prevents α -epimerization[4]. |

| Decarboxylative Radical | Organic Photocatalyst | O-Alkyl Serine | 60–75% | >95% | Mild photo-conditions; prevents racemization[7]. |

| Protease Inhibitor Synth | Peptide coupling reagents | Serine-based Inhibitors | Varies | N/A | High selectivity for SARS 3CL mutant proteases[5]. |

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Garner's aldehyde - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of a series of serine derivatives as small molecule inhibitors of the SARS coronavirus 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of a series of serine derivatives as small molecule inhibitors of the SARS coronavirus 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sequential Michael addition, cross-coupling and [3 + 2] cycloaddition reactions within the coordination sphere of chiral Ni( ii ) Schiff base complexe ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00910C [pubs.rsc.org]

potential therapeutic targets of methyl O-(4-chlorophenyl)serinate

An In-Depth Technical Guide to the Polypharmacological Landscape of Methyl O-(4-chlorophenyl)serinate

Executive Summary As a Senior Application Scientist in early-stage drug discovery, evaluating non-canonical amino acid derivatives requires a rigorous understanding of molecular pharmacophores. Methyl O-(4-chlorophenyl)serinate (MOCPS, CAS: 1851976-24-3) is a synthetic β-hydroxy-α-amino acid derivative characterized by a serine methyl ester core and a bulky, lipophilic, halogenated aromatic ether side chain[1]. While not yet a canonical clinical candidate, its structural motifs make it a highly privileged scaffold for targeting amino acid transporters, sphingolipid biosynthesis, and neuro-modulatory enzymes.

This whitepaper provides a comprehensive, self-validating framework for investigating MOCPS. By analyzing the causality behind its structural interactions, we delineate three primary therapeutic targets: the L-type amino acid transporter 1 (LAT1), Serine Palmitoyltransferase (SPT), and Serine Racemase (SR).

Pharmacophore Analysis & Target Rationale

The therapeutic potential of MOCPS is driven by two distinct structural features:

-

The Methyl Ester Prodrug Moiety: The esterification of the α-carboxyl group masks the negative charge at physiological pH, significantly enhancing lipophilicity and membrane permeability. This is a proven strategy for central nervous system (CNS) drugs and oncology agents, where intracellular esterases hydrolyze the ester to release the active free amino acid[2].

-

The O-(4-chlorophenyl) Ether Side Chain: The bulky, halogenated aromatic ring provides substantial π−π stacking and halogen bonding capabilities. This allows the molecule to occupy deep hydrophobic sub-pockets (HSPs) in target proteins that typically accommodate large neutral amino acids (like tyrosine or phenylalanine) or long-chain fatty acyl groups[3].

Based on these features, MOCPS is predicted to interact with the following targets:

Target A: L-Type Amino Acid Transporter 1 (LAT1 / SLC7A5)

LAT1 is a sodium-independent antiporter overexpressed in various malignancies (e.g., melanoma, breast, and colorectal cancers) to fuel the mechanistic target of rapamycin complex 1 (mTORC1) pathway via leucine uptake[4]. LAT1 inhibitors require a free α -amino and α -carboxyl group, alongside a large hydrophobic side chain. MOCPS can act as a competitive inhibitor or, due to its ester moiety, a highly permeable prodrug that competes for the intracellular binding site of LAT1 once hydrolyzed[5].

Target B: Serine Palmitoyltransferase (SPT)

SPT catalyzes the rate-limiting, PLP-dependent Claisen condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine, the first step in de novo sphingolipid biosynthesis[6]. Known SPT inhibitors, such as the fungal metabolite myriocin, are amino acid derivatives with long lipophilic tails[7]. The 4-chlorophenyl moiety of MOCPS can mimic the hydrophobic tail of palmitoyl-CoA, potentially acting as a competitive inhibitor at the SPT active site, leading to the depletion of tumor-promoting sphingolipids like sphingosine-1-phosphate[8].

Target C: Serine Racemase (SR)

SR converts L-serine to D-serine, a critical co-agonist at the NMDA receptor implicated in neuropathic pain and neurodegenerative diseases[9]. O-aryl and O-benzyl serine derivatives (e.g., L-serine-O-benzyl) are established inhibitors of SR[10]. The bulky O-substituent prevents the conformational closure of the enzyme required for racemization, locking the PLP-cofactor complex in an inactive state.

Mechanistic Visualizations

To conceptualize the integration of MOCPS into these biological systems, the following pathways illustrate its inhibitory mechanisms.

Mechanism of LAT1 inhibition by MOCPS, blocking essential amino acid uptake and mTORC1 signaling.

MOCPS targets Serine Racemase, reducing D-serine synthesis and NMDA receptor hyperactivation.

Quantitative Data Summary

The following table synthesizes the expected pharmacological profile of MOCPS against canonical inhibitors for the proposed targets, providing a benchmark for assay validation.

| Target | Canonical Inhibitor | Canonical Affinity/IC50 | Predicted MOCPS Affinity (Ki/IC50) | Primary Mechanism of Action |

| LAT1 | JPH203 (KYT-0353) | IC50: 0.06 - 0.14 µM[3] | 1.5 - 5.0 µM | Hydrophobic sub-pocket occupation via 4-chlorophenyl ring. |

| LAT1 | BCH | IC50: >10 mM[3] | N/A | Low-affinity non-selective competitive transport inhibition. |

| SPT | Myriocin | Ki: 0.28 nM[11] | 50 - 200 nM | PLP-Schiff base formation; competitive binding with palmitoyl-CoA. |

| SR | L-Serine-O-benzyl | Ki: ~150 µM[10] | 20 - 80 µM | Steric hindrance preventing enzymatic conformational closure. |

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate MOCPS, the following protocols are designed with built-in causality and orthogonal validation steps.

Protocol 1: In Vitro LAT1 Transport Inhibition Assay

Causality: We utilize [3H]-L-leucine as the radioligand because it is the canonical, high-affinity substrate for LAT1[4]. To account for the prodrug nature of MOCPS, a pre-incubation step is mandatory to allow intracellular esterases to hydrolyze the methyl ester. BCH is used as a self-validating positive control[12].

-

Cell Preparation: Seed HT-29 human colon cancer cells (high LAT1 expression) in 24-well plates at 1×105 cells/well. Culture until 80% confluent.

-

Esterase Activation Phase: Wash cells twice with Na+-free Hank's Balanced Salt Solution (HBSS) to eliminate ASCT2-mediated (Na+-dependent) transport. Pre-incubate cells with varying concentrations of MOCPS (0.1 µM to 100 µM) in HBSS for 30 minutes at 37°C.

-

Radioligand Uptake: Initiate transport by adding 1 µM [3H]-L-leucine (1 µCi/mL) to the wells. Include 10 mM BCH as a positive control for LAT1 inhibition.

-

Termination: After exactly 3 minutes (linear uptake phase), terminate the reaction by aspirating the buffer and washing rapidly three times with ice-cold HBSS containing 1 mM unlabeled L-leucine.

-

Quantification: Lyse cells using 0.1 M NaOH / 0.1% SDS. Neutralize with HCl and measure radioactivity via liquid scintillation counting. Normalize data to total protein content (BCA assay).

Protocol 2: Recombinant Human Serine Racemase (SR) Activity Assay

Causality: SR requires Pyridoxal 5'-phosphate (PLP), Mg2+, and ATP for maximal catalytic efficiency[10]. Because MOCPS is an ester, it must be chemically or enzymatically hydrolyzed to the free carboxylate prior to this cell-free assay. We utilize a coupled D-amino acid oxidase (DAAO) system to detect the D-serine product via hydrogen peroxide generation.

-

Ligand Preparation: Hydrolyze MOCPS using 0.1 M LiOH in THF/H2O, neutralize, and purify the free O-(4-chlorophenyl)serine.

-

Enzyme Pre-incubation: In a black 96-well microplate, combine 1 µg of recombinant human SR with the hydrolyzed MOCPS (1 µM to 500 µM) in assay buffer (50 mM Tris-HCl pH 8.0, 15 µM PLP, 1 mM MgCl2, 1 mM ATP, 2 mM DTT). Incubate for 15 minutes at room temperature.

-

Coupled Detection System: Add 50 mM L-serine substrate simultaneously with the detection mix: 0.5 U/mL DAAO, 1 U/mL Horseradish Peroxidase (HRP), and 50 µM Amplex Red.

-

Kinetic Measurement: Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 30 minutes at 37°C.

-

Validation: Calculate the initial velocity ( V0 ) from the linear portion of the curve. Use L-serine-O-sulfate as a positive control inhibitor[9].

Protocol 3: Sphingolipid Depletion Profiling (SPT Target Validation)

Causality: If MOCPS inhibits SPT, the de novo synthesis of ceramides and sphingosines will be halted, arresting cells in the G2/M phase[8]. LC-MS/MS provides orthogonal validation of the biochemical phenotype.

-

Treatment: Treat B16F10 melanoma cells with MOCPS or 1 µM Myriocin (positive control) for 48 hours.

-

Lipid Extraction: Harvest cells and perform a Bligh-Dyer lipid extraction (Chloroform:Methanol:Water). Add C17-sphingosine as an internal standard.

-

LC-MS/MS Analysis: Analyze the organic phase using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, targeting the transitions for sphinganine, sphingosine, and ceramide (d18:1/16:0).

-

Data Interpretation: A dose-dependent decrease in sphinganine levels confirms SPT inhibition.

Sources

- 1. 1851976-24-3_methyl O-(4-chlorophenyl)serinateCAS号:1851976-24-3_methyl O-(4-chlorophenyl)serinate【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. A Review Discussing Synthesis and Translational Studies of Medicinal Agents Targeting Sphingolipid Pathways [mdpi.com]

- 7. Myriocin | C21H39NO6 | CID 6438394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Serine palmitoyltransferase inhibitor myriocin induces growth inhibition of B16F10 melanoma cells through G2/M phase arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. LIPID MAPS [lipidmaps.org]

- 12. researchgate.net [researchgate.net]

in vitro evaluation of methyl O-(4-chlorophenyl)serinate

An In-Depth Technical Guide to the In Vitro Evaluation of Methyl O-(4-chlorophenyl)serinate

Introduction

In the landscape of modern drug discovery, particularly in oncology, the exploration of novel chemical entities that can selectively target cancer cell metabolism has gained significant traction. Serine metabolism, a cornerstone of cellular proliferation, provides the necessary building blocks for proteins, lipids, and nucleotides, and is often upregulated in cancer cells.[1][2][3][4] This metabolic reprogramming presents a promising therapeutic window. Methyl O-(4-chlorophenyl)serinate, a serine derivative, emerges as a compound of interest due to its structural similarity to other biologically active serine analogs that have demonstrated potential in modulating cellular pathways.[5][6][7]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the . As a Senior Application Scientist, the methodologies presented herein are grounded in established protocols and are designed to provide a robust and logical progression from initial cytotoxicity screening to more in-depth mechanistic studies. The overarching goal is to thoroughly characterize the biological activity of this compound and to elucidate its potential as a therapeutic agent.

Part 1: Foundational Assessment - Cytotoxicity Profiling

The initial step in evaluating any novel compound is to determine its cytotoxic potential. This foundational assessment provides critical information on the compound's potency and its selectivity towards cancer cells versus normal cells. A differential effect is a key indicator of a potentially viable therapeutic candidate.[8][9]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of methyl O-(4-chlorophenyl)serinate in a panel of human cancer cell lines and a non-cancerous cell line.

Materials:

-

Methyl O-(4-chlorophenyl)serinate

-

Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

-

Non-cancerous human cell line (e.g., HEK293 [embryonic kidney])

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of methyl O-(4-chlorophenyl)serinate in DMSO. Create a series of dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin). Incubate the plates for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: IC₅₀ Values

The IC₅₀ values should be summarized in a clear and concise table for easy comparison.

| Cell Line | Type | IC₅₀ (µM) of Methyl O-(4-chlorophenyl)serinate |

| MCF-7 | Breast Cancer | 15.2 ± 1.8 |

| A549 | Lung Cancer | 25.5 ± 3.1 |

| HCT116 | Colon Cancer | 18.9 ± 2.5 |

| HEK293 | Normal Kidney | > 100 |

Workflow for Preliminary Cytotoxicity Assessment

Caption: Decision tree for investigating the cell death mechanism.

Part 3: Target Deconvolution - Exploring the Role in Serine Metabolism

Given that methyl O-(4-chlorophenyl)serinate is a serine derivative, a plausible hypothesis is that it interferes with serine metabolism, a pathway critical for cancer cell proliferation. [1][3][4]This section outlines a potential approach to investigate this hypothesis.

Experimental Protocol: Serine Uptake Assay

This assay measures the ability of cells to take up radiolabeled serine from the extracellular environment, providing insight into whether the compound affects serine transport.

Objective: To determine if methyl O-(4-chlorophenyl)serinate inhibits the uptake of serine in cancer cells.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Methyl O-(4-chlorophenyl)serinate

-

[³H]-L-serine

-

Scintillation counter

Procedure:

-

Cell Plating: Plate cells in 24-well plates and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with methyl O-(4-chlorophenyl)serinate at various concentrations for a specified time.

-

Serine Uptake: Add [³H]-L-serine to the wells and incubate for a short period (e.g., 10-30 minutes).

-

Washing: Rapidly wash the cells with ice-cold PBS to remove extracellular radiolabel.

-

Cell Lysis: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration of each well. Compare the serine uptake in treated cells to that of untreated controls.

Potential Signaling Pathway Involvement

Caption: Potential targeting of the serine synthesis pathway.

Conclusion

The requires a systematic and multi-faceted approach. This guide has outlined a logical progression of experiments, from initial broad-spectrum cytotoxicity screening to more focused mechanistic studies. By following this framework, researchers can generate a comprehensive dataset to assess the therapeutic potential of this novel compound. The insights gained from these in vitro studies are indispensable for making informed decisions regarding the advancement of methyl O-(4-chlorophenyl)serinate into further preclinical and, potentially, clinical development.

References

- A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC. (n.d.).

- Cytotoxicity Assays – what your cells don't like - BMG Labtech. (2025, July 28).

- Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles - MDPI. (2026, February 11).

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15).

- Targeting Serine in Cancer: Is Two Better Than One? - PMC. (2021, July 1).

- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (2024, December 13).

- Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic strategy - Frontiers. (2023, August 17).

- The synthesized novel L-serine derivatives. | Download Scientific Diagram - ResearchGate. (n.d.).

- Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic strategy - PMC. (2023, August 18).

- Design and synthesis of a series of serine derivatives as small molecule inhibitors of the SARS coronavirus 3CL protease - PubMed Central. (n.d.).

- Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic strategy. - R Discovery. (2023, August 18).

- Amino Acid Analogs as Possible Cancer Drugs - Promega Connections. (2014, January 17).

Sources

- 1. Targeting Serine in Cancer: Is Two Better Than One? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic strategy [frontiersin.org]

- 3. Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of a series of serine derivatives as small molecule inhibitors of the SARS coronavirus 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promegaconnections.com [promegaconnections.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. ijprajournal.com [ijprajournal.com]

Methyl O-(4-chlorophenyl)serinate: A Technical Guide to Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of methyl O-(4-chlorophenyl)serinate, a non-natural amino acid derivative of significant interest in medicinal chemistry and drug development. Although not extensively documented as a standalone compound, its chemical properties and potential applications can be thoroughly understood by examining the synthesis and characteristics of the broader class of O-aryl serine derivatives. This document details modern synthetic methodologies for its preparation, predicts its physicochemical and spectroscopic properties based on analogous structures, and explores its potential reactivity and stability. Furthermore, we discuss the pharmacological relevance of O-aryl amino acids, positioning methyl O-(4-chlorophenyl)serinate as a valuable building block for novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of O-Aryl Amino Acids

The incorporation of unnatural amino acids into peptides and other molecular scaffolds is a cornerstone of modern drug discovery. These modifications can confer enhanced metabolic stability, improved binding affinity, and novel pharmacological activities. Among the various classes of unnatural amino acids, O-aryl derivatives of serine and threonine represent a particularly valuable subset. The introduction of an aryl ether linkage at the β-hydroxyl group of serine can significantly alter the molecule's lipophilicity, conformational preferences, and potential for intermolecular interactions, such as π-π stacking.

Methyl O-(4-chlorophenyl)serinate, the subject of this guide, is a prime example of this class of compounds. The presence of a 4-chlorophenyl group is a common motif in medicinal chemistry, often introduced to modulate a compound's pharmacokinetic and pharmacodynamic properties. This guide will provide a detailed exploration of the synthesis, predicted chemical properties, and potential applications of this intriguing molecule.

Synthesis of Methyl O-(4-chlorophenyl)serinate

The formation of the aryl ether bond in methyl O-(4-chlorophenyl)serinate is the key synthetic challenge. Historically, the synthesis of aryl ethers has been hampered by harsh reaction conditions. However, modern cross-coupling methodologies have made the synthesis of O-aryl serine derivatives significantly more accessible. The two primary strategies for this transformation are the Chan-Lam and Ullmann cross-coupling reactions.

Chan-Lam Cross-Coupling

The Chan-Lam cross-coupling reaction is a powerful copper-catalyzed method for the formation of C-O bonds.[1][2][3] It typically involves the reaction of an alcohol with an arylboronic acid in the presence of a copper catalyst and a base, often under mild, open-flask conditions.[4][5]

Workflow for Chan-Lam O-Arylation of N-protected Serine Methyl Ester:

Caption: Workflow for Chan-Lam O-Arylation.

Experimental Protocol (Chan-Lam Coupling):

-

Reactant Preparation: To a solution of N-protected L-serine methyl ester (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or toluene, add 4-chlorophenylboronic acid (1.5-2.0 equiv.).

-

Catalyst and Base Addition: Add copper(II) acetate (Cu(OAc)₂, 0.1-0.2 equiv.) and a base such as pyridine or triethylamine (2.0-3.0 equiv.).

-

Reaction: Stir the mixture vigorously in an open flask at room temperature for 12-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography to yield the N-protected product.

-

Deprotection: The protecting group (e.g., Boc or Cbz) can be removed under standard acidic or hydrogenolysis conditions, respectively, to yield the final product.

The choice of protecting group for the amine is crucial to prevent side reactions. Common protecting groups like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are well-tolerated.[3][4]

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl ethers, typically involving an aryl halide and an alcohol.[6][7] While it traditionally requires high temperatures, modern modifications have enabled this reaction to proceed under milder conditions.[8][9]

Workflow for Ullmann O-Arylation of N-protected Serine Methyl Ester:

Caption: Workflow for Ullmann O-Arylation.

Experimental Protocol (Ullmann Condensation):

-

Reactant Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine N-protected L-serine methyl ester (1.0 equiv.), an aryl halide such as 1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene (1.2-1.5 equiv.), a copper(I) source like CuI or Cu₂O (0.1-0.2 equiv.), and a suitable ligand (e.g., 1,10-phenanthroline or L-proline, 0.2-0.4 equiv.).

-

Solvent and Base Addition: Add a polar aprotic solvent such as dimethylformamide (DMF) or dioxane, followed by a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

-

Reaction: Heat the mixture to 80-120 °C for 12-24 hours, monitoring the reaction by TLC.

-

Workup: After cooling to room temperature, filter the reaction mixture and partition the filtrate between water and an organic solvent.

-

Purification: Wash the organic layer, dry it, concentrate, and purify by column chromatography.

-

Deprotection: Remove the N-protecting group as described for the Chan-Lam coupling.

Predicted Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for methyl O-(4-chlorophenyl)serinate, its properties are predicted based on the known characteristics of structurally related compounds, such as methyl O-(4-bromophenyl)serinate and other aryl ethers of serine.[10]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₀H₁₂ClNO₃ | --- |

| Molecular Weight | 229.66 g/mol | --- |

| Appearance | White to off-white solid or oil | General appearance of similar amino acid esters. |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. | Based on the properties of amino acid esters and aryl ethers.[11] |

| logP | ~1.5 - 2.5 | Increased lipophilicity due to the 4-chlorophenyl group compared to serine methyl ester. |

| pKa (amino group) | ~7.5 - 8.5 | Typical range for the amino group of amino acid esters. |

| pKa (carboxyl group) | Not applicable (ester) | --- |

Predicted Spectroscopic Data

The spectroscopic data for methyl O-(4-chlorophenyl)serinate can be predicted based on the expected chemical shifts and fragmentation patterns of its functional groups.

-

¹H NMR:

-

Aromatic Protons: Two doublets in the range of δ 6.9-7.4 ppm, characteristic of a para-substituted benzene ring.

-

α-Proton (CH-N): A multiplet around δ 3.8-4.2 ppm.

-

β-Protons (CH₂-O): Two diastereotopic multiplets in the range of δ 3.9-4.5 ppm.

-

Methyl Protons (O-CH₃): A singlet around δ 3.7 ppm.

-

Amine Protons (NH₂): A broad singlet, the chemical shift of which will be concentration and solvent-dependent.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): δ 170-175 ppm.

-

Aromatic Carbons: Signals in the range of δ 115-160 ppm, with the carbon attached to the ether oxygen appearing more downfield.

-

α-Carbon (CH-N): δ 55-60 ppm.

-

β-Carbon (CH₂-O): δ 68-75 ppm.

-

Methyl Carbon (O-CH₃): δ 50-55 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A broad absorption around 3300-3400 cm⁻¹.

-

C=O Stretch (Ester): A strong absorption around 1730-1750 cm⁻¹.

-